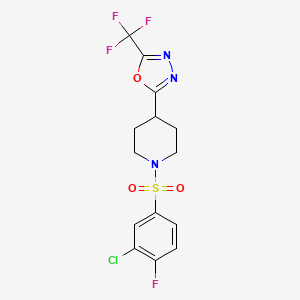

2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.: 1705255-88-4

Cat. No.: VC7499244

Molecular Formula: C14H12ClF4N3O3S

Molecular Weight: 413.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705255-88-4 |

|---|---|

| Molecular Formula | C14H12ClF4N3O3S |

| Molecular Weight | 413.77 |

| IUPAC Name | 2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C14H12ClF4N3O3S/c15-10-7-9(1-2-11(10)16)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 |

| Standard InChI Key | JELKPAOMSDPJAL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₄H₁₂ClF₄N₃O₃S, reflects a hybrid architecture combining aromatic, heterocyclic, and fluorinated components. Key structural attributes include:

-

Piperidine Core: A six-membered saturated nitrogen ring, sulfonated at the 1-position by a 3-chloro-4-fluorophenyl group.

-

1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at the 5-position with a trifluoromethyl (-CF₃) group .

-

Sulfonyl Bridge: The sulfur-based linker between the piperidine and chloro-fluorophenyl groups, contributing to electronic stabilization and potential enzyme-binding interactions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 413.77 g/mol |

| IUPAC Name | 2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

| InChI Key | JELKPAOMSDPJAL-UHFFFAOYSA-N |

The electron-withdrawing trifluoromethyl and sulfonyl groups enhance metabolic stability and influence binding affinity to biological targets .

Synthesis and Chemical Stability

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Sulfonation of Piperidine: Reaction of piperidin-4-amine with 3-chloro-4-fluorobenzenesulfonyl chloride forms the sulfonated intermediate.

-

Oxadiazole Formation: Cyclization of a hydrazide derivative with trifluoroacetic anhydride yields the 1,3,4-oxadiazole ring .

Critical to the synthesis is the use of chloramine-T as a cyclizing agent, which promotes the formation of the oxadiazole core while maintaining regioselectivity .

Stability Profile

The 1,3,4-oxadiazole ring demonstrates exceptional thermal stability, with no degradation observed in DMSO solutions over nine days at room temperature . This stability is attributed to the electron-deficient nature of the oxadiazole, which resists nucleophilic attack under physiological conditions .

Pharmacological Activities

Antimicrobial Activity

1,3,4-Oxadiazole derivatives exhibit broad-spectrum antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli. The trifluoromethyl group enhances membrane permeability, while the sulfonyl-piperidine moiety may disrupt bacterial efflux pumps .

Table 2: Comparative HDAC Inhibition Data

| Compound | HDAC4 KD (µM) | Selectivity (vs. Class I/IIb) |

|---|---|---|

| TFMO Derivative 12 | 0.044 | >100-fold |

| SAHA (Vorinostat) | 0.15 | 1-fold |

Research Findings and Mechanistic Insights

Enzyme Binding Dynamics

Surface plasmon resonance (SPR) studies indicate that the oxadiazole moiety acts as a zinc-binding group, anchoring the compound to HDAC catalytic pockets. Modifications to the TFMO ring (e.g., replacing CF₃ with CHF₂) reduce potency by 300-fold, underscoring the importance of electronic effects .

Pharmacokinetic Considerations

Future Directions

-

In Vivo Efficacy Studies: Current data are restricted to cellular models. Rodent studies are needed to evaluate tumor suppression and antimicrobial efficacy in physiological environments .

-

Target Identification: Proteomic profiling could identify novel HDAC isoforms or kinase targets affected by the compound .

-

Structural Optimization: Introducing polar substituents to the piperidine ring may improve solubility and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume